

mechanism of 2,4,6-trichloropyrimidin-5-amine synthesis

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Compound of Interest

Compound Name: **2,4,6-Trichloropyrimidin-5-amine**

Cat. No.: **B1339642**

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An in-depth technical guide on the synthesis of **2,4,6-trichloropyrimidin-5-amine** for researchers, scientists, and drug development professionals.

Core Synthesis Pathway

The synthesis of **2,4,6-trichloropyrimidin-5-amine** is achieved through a robust three-step process commencing with barbituric acid. This pathway involves the introduction of a nitro group at the 5-position, followed by the conversion of the hydroxyl groups to chlorides, and concluding with the selective reduction of the nitro group to the desired amine.

The overall reaction scheme is as follows:

- Nitration: Barbituric acid is nitrated to form 5-nitrobarbituric acid (also known as dilituric acid).
- Chlorination: 5-Nitrobarbituric acid is subsequently chlorinated to yield 2,4,6-trichloro-5-nitropyrimidine.
- Reduction: The final step involves the selective reduction of the nitro group on 2,4,6-trichloro-5-nitropyrimidine to produce the target compound, **2,4,6-trichloropyrimidin-5-amine**.

Data Presentation

The quantitative data for each step of the synthesis is summarized in the table below for easy comparison.

Step	Reaction	Starting Material	Key Reagents	Temperature (°C)	Reaction Time	Yield (%)
1	Nitration	Barbituric Acid	Fuming Nitric Acid (sp. gr. 1.52)	< 40	3 hours	85-90
2	Chlorination	5-Nitrobarbituric Acid	Phosphorus Oxychloride (POCl ₃), Phosphorus Pentachloride (PCl ₅)	Reflux (~105-110)	4-6 hours	~70-80 (Estimated)
3	Reduction	2,4,6-Trichloro-5-nitropyrimidine	Iron Powder (Fe), Acetic Acid	Reflux	2-4 hours	High (Reported)

Experimental Protocols

Step 1: Synthesis of 5-Nitrobarbituric Acid (Dilituric Acid)

This protocol is adapted from Organic Syntheses.[\[1\]](#)

Methodology:

- In a 2-liter flask equipped with a mechanical stirrer and surrounded by an ice bath, place 143 cc of fuming nitric acid (sp. gr. 1.52).
- Begin stirring and add 100 g (0.61 mole) of barbituric acid in portions over a period of two hours. It is crucial to maintain the reaction temperature below 40°C during the addition.

- After the complete addition of barbituric acid, continue stirring the mixture for an additional hour.
- While stirring, slowly add 430 cc of water and cool the solution to 10°C.
- Filter the resulting precipitate and wash the residue with cold water. Dry the product on a glass tray at 60-80°C.
- For recrystallization, dissolve the dried nitrobarbituric acid in 860 cc of boiling water. If the solution is not clear, add Norite and filter.
- Allow the solution to cool overnight. Collect the resulting crystals by filtration, wash with cold water, and dry in an oven at 90-95°C for two to three hours.
- The final yield of anhydrous 5-nitrobarbituric acid is approximately 90-94 g (85-90%).[\[1\]](#)

Step 2: Synthesis of 2,4,6-Trichloro-5-nitropyrimidine

This protocol is based on established methods for the chlorination of barbituric acid and its derivatives using phosphorus oxychloride.[\[2\]](#)[\[3\]](#)

Methodology:

- In a round-bottom flask fitted with a reflux condenser and a gas trap for HCl, place 50 g (0.29 mole) of dry 5-nitrobarbituric acid.
- Carefully add 150 ml (1.64 mole) of phosphorus oxychloride (POCl_3), followed by the cautious addition of 75 g (0.36 mole) of phosphorus pentachloride (PCl_5). The use of a POCl_3 - PCl_5 mixture is a robust method for chlorination.[\[3\]](#)
- Heat the reaction mixture to reflux (approximately 105-110°C) and maintain for 4-6 hours, or until the reaction is complete (monitored by TLC).
- After completion, allow the mixture to cool to room temperature and carefully remove the excess POCl_3 by distillation under reduced pressure.
- Pour the cooled residue cautiously onto crushed ice with vigorous stirring.

- The crude 2,4,6-trichloro-5-nitropyrimidine will precipitate as a solid.
- Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

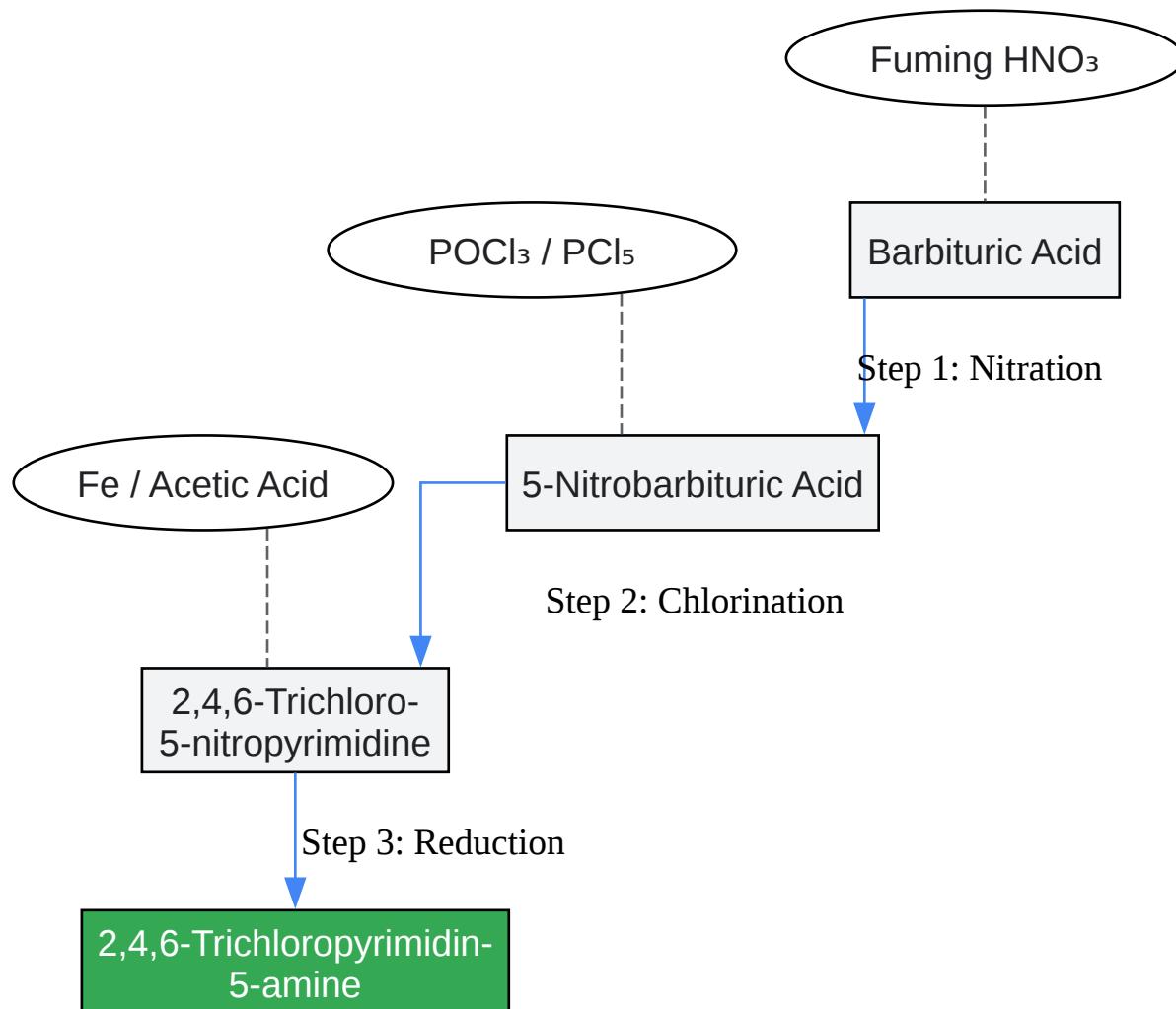
Step 3: Synthesis of 2,4,6-Trichloropyrimidin-5-amine

This protocol is adapted from reported methods for the reduction of chloronitropyrimidines.[\[4\]](#)

Methodology:

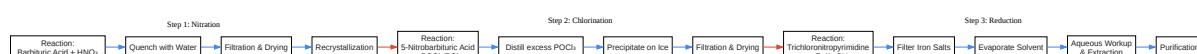
- Set up a round-bottom flask with a reflux condenser and a magnetic stirrer.
- Add 20 g of the crude 2,4,6-trichloro-5-nitropyrimidine to 200 ml of glacial acetic acid.
- Heat the mixture to approximately 60-70°C to aid dissolution.
- To the stirred solution, add 25 g of iron powder (Fe) portion-wise, controlling the exothermic reaction.
- After the addition is complete, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
- Once the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.
- Evaporate the acetic acid from the filtrate under reduced pressure.
- Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude **2,4,6-trichloropyrimidin-5-amine**.
- The product can be further purified by column chromatography or recrystallization if necessary.

Mandatory Visualizations



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Caption: Overall synthesis pathway for **2,4,6-trichloropyrimidin-5-amine**.



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